2-(Naphthalen-1-ylmethoxy)benzaldehyde
Overview
Description
2-(Naphthalen-1-ylmethoxy)benzaldehyde is a chemical compound with the molecular formula C18H14O2 . It is a complex organic compound that contains a carbonyl group (a carbon-oxygen double bond) and is related to the aldehyde group .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C18H14O2 . The compound contains a carbonyl group, which is a carbon-oxygen double bond, and this bonding significantly affects its reactivity .Scientific Research Applications
Synthesis of Naphthalene Derivatives
A study by Zhu, Xiao, Guo, and Jiang (2013) discusses an efficient method for synthesizing naphthalene derivatives. This process uses Fe(III)-catalyzed benzannulation of 2-(2-oxoethyl)-benzaldehydes and alkynes, notable for its use of inexpensive catalysts and mild reaction conditions (Zhu et al., 2013).
Atmospheric Oxidation Mechanism Studies
Zhang, Lin, and Wang (2012) investigated the atmospheric oxidation mechanism of naphthalene initiated by the OH radical. Their study, which utilized density functional theory, provided insights into the oxidation processes of naphthalene, highlighting the formation of various radicals and their subsequent reactions (Zhang et al., 2012).
Development of Polycyclic Aromatic Hydrocarbons
Thomson, Parrish, Pradhan, and Lakshman (2015) described a method for synthesizing angularly fused polycyclic aromatic hydrocarbons using palladium-catalyzed cross-coupling reactions. This method shows potential for the synthesis of a wide variety of aromatic hydrocarbons and their derivatives (Thomson et al., 2015).
Asymmetric Henry Reaction Catalysis
El-Asaad, Métay, Karamé, and Lemaire (2017) developed an asymmetric Henry reaction between benzaldehyde derivatives and nitomethane, catalyzed by copper complexes. This study is significant for its contribution to enantioselective synthesis techniques (El-Asaad et al., 2017).
Properties
IUPAC Name |
2-(naphthalen-1-ylmethoxy)benzaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O2/c19-12-15-7-2-4-11-18(15)20-13-16-9-5-8-14-6-1-3-10-17(14)16/h1-12H,13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCTXESASPNTDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=CC=CC=C3C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.